molecular formula C18H15N3O2S B11313506 N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11313506
M. Wt: 337.4 g/mol
InChI Key: LZZNJBMPUURSPL-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, researchers explore its potential as a therapeutic agent. In industry, it can be used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can be compared with other benzothiadiazole derivatives, such as N-(2,1,3-benzothiadiazol-5-yl)-4-phenyl-1-piperazinecarbothioamide and N-(2,1,3-benzothiadiazol-5-yl)-4-thiomorpholinecarboxamide. These compounds share similar structural features but may differ in their specific properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting effects on its chemical and biological properties .

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H15N3O2S/c1-9-6-13-11(3)17(23-16(13)7-10(9)2)18(22)19-12-4-5-14-15(8-12)21-24-20-14/h4-8H,1-3H3,(H,19,22)

InChI Key

LZZNJBMPUURSPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC4=NSN=C4C=C3

Origin of Product

United States

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